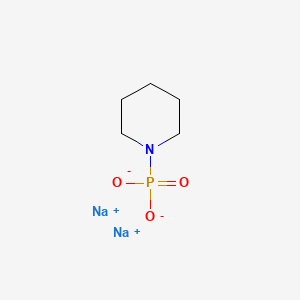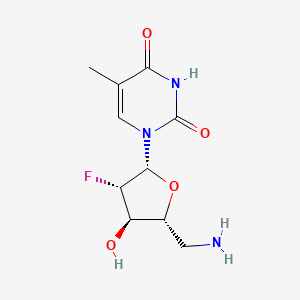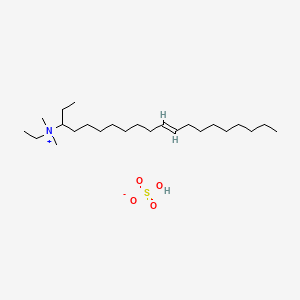
Ethyl ethyldimethyl-9-octadecenylammonium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ethyldimethyl-9-octadecenylammonium sulphate is a quaternary ammonium compound with the molecular formula C24H51NO4S and a molecular weight of 449.73104 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyldimethyl-9-octadecenylammonium sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Polar solvents like ethanol or methanol to dissolve the reactants.
Catalyst: Sometimes, a catalyst like sodium hydroxide is used to speed up the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves:
Mixing: The tertiary amine and alkylating agent are mixed in a reactor.
Heating: The mixture is heated to the desired temperature.
Reaction: The reaction is allowed to proceed until completion.
Purification: The product is purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyldimethyl-9-octadecenylammonium sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield different oxygenated derivatives.
Scientific Research Applications
Ethyl ethyldimethyl-9-octadecenylammonium sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential antimicrobial properties and used in formulations for topical applications.
Industry: Utilized in the production of personal care products, cleaning agents, and emulsifiers.
Mechanism of Action
The mechanism of action of ethyl ethyldimethyl-9-octadecenylammonium sulphate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis. It can also interact with proteins, altering their structure and function. The molecular targets include:
Cell Membranes: Disruption of lipid bilayers.
Proteins: Denaturation and solubilization of proteins.
Comparison with Similar Compounds
Ethyl ethyldimethyl-9-octadecenylammonium sulphate can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but different alkyl chain length.
Benzalkonium chloride: Commonly used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride: Another surfactant with a shorter alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain structure, which imparts distinct physicochemical properties and applications.
Properties
CAS No. |
3006-12-0 |
|---|---|
Molecular Formula |
C24H51NO4S |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
ethyl-[(E)-icos-11-en-3-yl]-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C24H50N.H2O4S/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(7-2)25(4,5)8-3;1-5(2,3)4/h15-16,24H,6-14,17-23H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1/b16-15+; |
InChI Key |
VUCAZDVZGSRDTJ-GEEYTBSJSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(CC)[N+](C)(C)CC.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
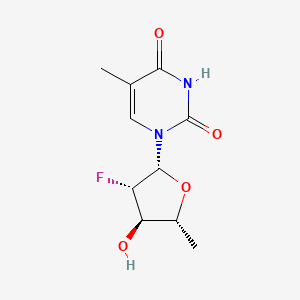


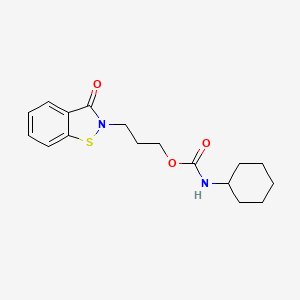
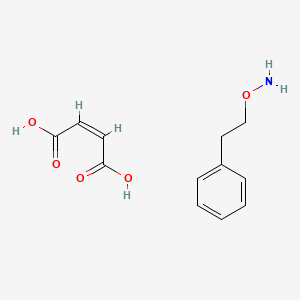
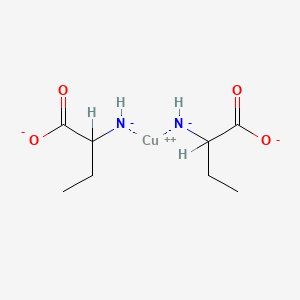
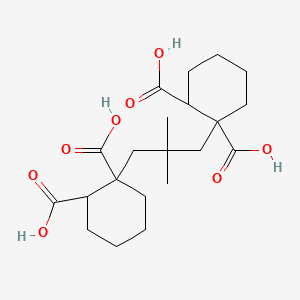
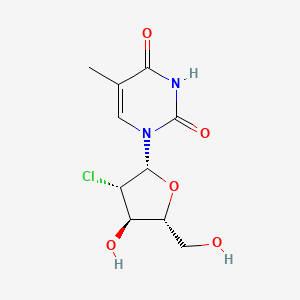
![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)


